

A Technical Guide to Carbonochloridate Reagents in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Carbonochloridates, commonly known as chloroformates, are a class of highly reactive organic compounds that serve as versatile and indispensable reagents in modern organic synthesis.[1][2] With the general structure ROC(O)Cl, they are formally esters of chloroformic acid and are characterized by a highly electrophilic carbonyl carbon, making them prone to reaction with a wide range of nucleophiles.[1] This reactivity, akin to that of acyl chlorides, allows for the efficient introduction of alkoxycarbonyl groups into various molecules.[1] This guide provides an in-depth overview of the most common carbonochloridate reagents, their core properties, key synthetic applications, and detailed experimental protocols.

Core Properties of Common Carbonochloridate Reagents

The selection of a specific **carbonochloridate** reagent is often dictated by its physical and chemical properties. The following table summarizes key data for several widely used **carbonochloridate**s to facilitate reagent selection in a laboratory setting.[1]



Carbonochl oridate	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL at 25°C)	Flash Point (°C)
Methyl Chloroformat e	CH₃O(CO)Cl	94.50	70-72	1.223	10
Ethyl Chloroformat e	C₂H₅O(CO)Cl	108.52	93	1.135	16
Isobutyl Chloroformat e	C4H9O(CO)Cl	136.58	128.8	1.053	36
Benzyl Chloroformat e	C7H7O(CO)Cl	170.59	103 (at 20 mmHg)	1.195	80

Key Reactions and Applications

The primary utility of **carbonochloridate**s in organic synthesis lies in their reaction with nucleophiles to form carbamates, carbonates, and mixed anhydrides. These transformations are fundamental in areas such as peptide synthesis, the installation of protecting groups, and the preparation of various pharmaceutical and agrochemical intermediates.[1][3][4]

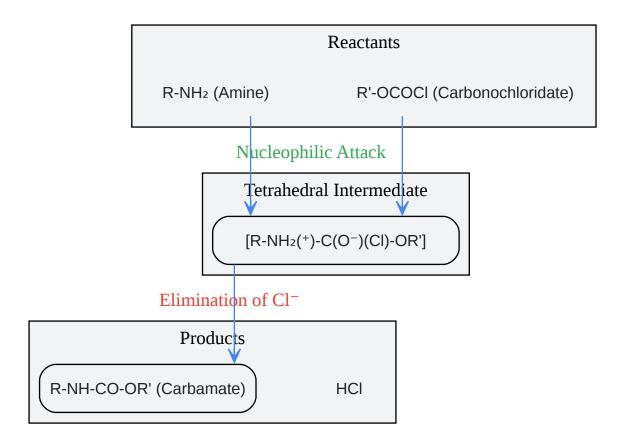
Carbamate Formation: A Cornerstone of Protecting Group Chemistry

The reaction between a **carbonochloridate** and a primary or secondary amine is a robust and extensively used method for the synthesis of carbamates.[1][3] This reaction is of paramount importance for the installation of amine protecting groups, a critical step in multi-step organic syntheses, particularly in peptide chemistry.[5][6][7] The benzyloxycarbonyl (Cbz or Z) group, introduced using benzyl chloroformate, is a classic example of such a protecting group.[5][8]

The formation of a carbamate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the



carbonochloridate, leading to a tetrahedral intermediate. Subsequent elimination of the chloride leaving group and deprotonation, typically facilitated by a base, yields the stable carbamate product.[1]



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Nucleophilic attack of an amine on a carbonochloridate.

This protocol details the synthesis of ethyl N-methylcarbamate from ethyl chloroformate and methylamine.[9]

- Materials:
 - 33% Aqueous methylamine solution (186 g, 2 moles)
 - Ethyl chloroformate (217 g, 2 moles)
 - Sodium hydroxide (80 g, 2 moles)



- Diethyl ether
- Potassium carbonate
- Ice-salt bath
- 2 L flask with a mechanical stirrer
- Procedure:
 - In a 2 L flask equipped with a mechanical stirrer, combine 300 mL of ether and 186 g of a 33% aqueous methylamine solution.
 - Cool the stirred mixture to 5 °C using an ice-salt bath.
 - Slowly add 217 g of ethyl chloroformate, ensuring the temperature does not exceed 5 °C.
 - Concurrently with the ethyl chloroformate addition, gradually add a cold solution of 80 g of sodium hydroxide in 120 mL of water. The rates of addition should be controlled so that the final portions of both solutions are added simultaneously. Maintain vigorous stirring throughout.
 - After the addition is complete, let the mixture stand for 15 minutes.
 - Separate the ether layer and extract the aqueous layer with 100 mL of ether.
 - Combine the ether layers and dry them by shaking with approximately 8 g of potassium carbonate in two portions.
 - Distill off the ether.
 - Distill the residue under reduced pressure, collecting the fraction at 55-60 °C/12 mmHg to yield ethyl N-methylcarbamate as a colorless oil.

This protocol provides a general method for the protection of an amine using benzyl chloroformate.[1]

Materials:



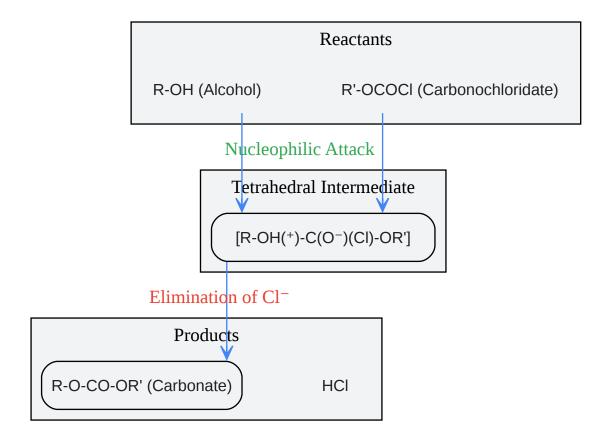
- Amine
- Benzyl chloroformate
- Sodium carbonate
- Dioxane
- Water
- Ice bath
- Procedure:
 - Dissolve the amine in a suitable solvent mixture (e.g., water/dioxane).
 - Cool the solution to 0 °C in an ice bath.
 - Add a solution of benzyl chloroformate in an organic solvent dropwise to the stirred amine solution.
 - Simultaneously, add a solution of a base (e.g., sodium carbonate in water) to maintain a slightly basic pH.
 - After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
 - Proceed with standard aqueous work-up and purification.

Carbonate Formation

In a similar fashion to carbamate synthesis, **carbonochloridate**s react with alcohols or phenols to yield carbonate esters.[1] This reaction is typically performed in the presence of a base, such as pyridine or a tertiary amine, to neutralize the hydrochloric acid byproduct.[1]

The mechanism for carbonate formation is analogous to that of carbamate formation, involving the nucleophilic attack of an alcohol on the carbonyl carbon of the **carbonochloridate**, the formation of a tetrahedral intermediate, and the subsequent elimination of the chloride ion.[1]





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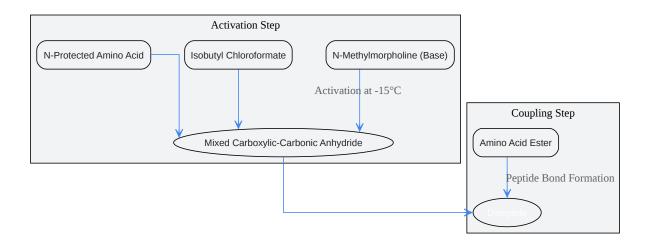
Nucleophilic attack of an alcohol on a **carbonochloridate**.

Mixed Anhydride Formation in Peptide Synthesis

Carbonochloridates, particularly isobutyl chloroformate, are widely employed to activate N-protected amino acids for peptide bond formation.[1] The reaction of the carboxylic acid of an N-protected amino acid with the **carbonochloridate** in the presence of a tertiary amine, such as N-methylmorpholine (NMM), at low temperatures generates a highly reactive mixed carboxylic-carbonic anhydride.[1] This anhydride then readily reacts with the amino group of another amino acid ester to form the desired peptide bond.

The following diagram illustrates a typical workflow for a peptide coupling reaction using the mixed anhydride method.[1]





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Peptide coupling via the mixed anhydride method.

This protocol outlines the formation of a mixed anhydride from an N-protected amino acid and isobutyl chloroformate.[1]

- Materials:
 - N-protected amino acid (e.g., Boc-L-alanine, 1 equivalent)
 - Anhydrous tetrahydrofuran (THF)
 - N-methylmorpholine (1 equivalent)
 - Isobutyl chloroformate (1 equivalent)
 - Dry ice/acetone bath
- Procedure:



- Dissolve the N-protected amino acid in dry THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to -15 °C with stirring using a dry ice/acetone bath.
- Add N-methylmorpholine to the solution.
- Slowly add isobutyl chloroformate to the reaction mixture.
- Stir the reaction mixture at -15 °C for approximately 4 minutes to allow for the formation of the mixed anhydride. The anhydride is then used immediately in the subsequent coupling step with an amino acid ester.

Conclusion

Carbonochloridate reagents are foundational tools in organic synthesis, enabling a wide array of crucial transformations. Their ability to efficiently form carbamates and carbonates makes them central to the implementation of protecting group strategies, particularly in the complex, multi-step synthesis of peptides and other biologically active molecules. The formation of mixed anhydrides further extends their utility in facilitating peptide bond formation. A thorough understanding of their properties, reactivity, and associated experimental protocols is essential for researchers and professionals in the fields of organic chemistry and drug development.

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- To cite this document: BenchChem. [A Technical Guide to Carbonochloridate Reagents in Organic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8618190#common-examples-of-carbonochloridate-reagents-in-organic-chemistry]

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